4-Phenethylpiperazin-2-one
Overview
Description
4-Phenethylpiperazin-2-one is a chemical compound that belongs to the piperazine family. It has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperazine ring substituted with a phenethyl group at the 4-position and a carbonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenethylpiperazin-2-one can be synthesized via various methods. One common synthetic route involves the Jocic-type reaction with N-substituted diamines . Another method includes a cascade double nucleophilic substitution utilizing chloro allenylamide, primary amine, and aryl iodide . The reaction conditions typically involve the use of solvents like acetic acid and DMF, and reagents such as trichloroacetic acid and sodium trichloroacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichromate in acetic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using primary amines and aryl iodides.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroacetic acid, sodium trichloroacetate, and primary amines. Reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents like DMF and acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in various substituted piperazinones .
Scientific Research Applications
4-Phenethylpiperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context . The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Phenethylpiperazin-2-one include other piperazine derivatives such as:
- 1-Phenylpiperazine
- 4-Methylpiperazine
- 1-Benzylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenethyl group at the 4-position and the carbonyl group at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
4-Phenethylpiperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of analgesic properties and receptor interactions. This article compiles relevant findings from diverse sources, highlighting its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring substituted with a phenethyl group. The synthesis typically involves the reaction of piperazine derivatives with phenethyl halides or through cyclization methods involving appropriate precursors.
Analgesic Properties
Research indicates that compounds related to this compound exhibit significant analgesic properties. For instance, studies on fentanyl-related compounds show that modifications in the piperazine structure can enhance analgesic potency. Fentanyl itself, a potent opioid, has an analgesic potency approximately 300 times greater than morphine, with derivatives showing even higher efficacy depending on structural variations .
Table 1: Analgesic Potency Comparison
Compound | ED50 (mg/kg) | Comparison to Morphine |
---|---|---|
Fentanyl | 0.002 | 300 times more potent |
This compound | TBD | TBD |
Receptor Affinity
This compound exhibits affinity for multiple opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that while these compounds are highly selective for MOR, they may also interact with δ and κ receptors, although to a lesser extent. This receptor profile is crucial for understanding the potential side effects and therapeutic applications of these compounds .
Case Studies and Research Findings
- Fentanyl Derivatives : A study highlighted the synthesis of various piperidine derivatives with phenethyl substitutions that demonstrated enhanced μ-receptor affinity and analgesic activity. These findings suggest that similar modifications in this compound could lead to novel analgesics .
- Biotransformation Studies : Research into the metabolic pathways of fentanyl derivatives revealed that oxidative dealkylation is a significant route of metabolism in vivo, producing active metabolites such as norfentanyl. Understanding these pathways is essential for predicting the pharmacokinetics of this compound and its derivatives .
- Comparative Analyses : In comparative studies, various derivatives of piperazine were synthesized and tested for their biological activity. Some derivatives showed promising results with lower IC50 values compared to traditional opioids, indicating potential for development as new analgesics .
Properties
IUPAC Name |
4-(2-phenylethyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBPBRQHSZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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